molecular formula C7H6O4 B12736771 2,5-Dihydroxy-3-methyl-1,4-benzoquinone CAS No. 2207-58-1

2,5-Dihydroxy-3-methyl-1,4-benzoquinone

Cat. No.: B12736771
CAS No.: 2207-58-1
M. Wt: 154.12 g/mol
InChI Key: VTARWSSIBFRCMF-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H6O4. It is a type of hydroxyquinone, characterized by the presence of two hydroxyl groups and a methyl group attached to a benzoquinone core. This compound is known for its distinctive orange crystals and has been isolated from various natural sources, including the plant Embelia schimperi . It exhibits significant biological activities, particularly antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydroxy-3-methyl-1,4-benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-3-methyl-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its antimicrobial effects, as it can disrupt the electron transport chain in microbial cells, leading to cell death . Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial activity by causing oxidative damage to cellular components .

Comparison with Similar Compounds

2,5-Dihydroxy-3-methyl-1,4-benzoquinone can be compared with other hydroxyquinones, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct redox properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARWSSIBFRCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C(C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482725
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-58-1
Record name 2,5-Dihydroxy-3-methyl-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDROXY-3-METHYL-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8A05Y4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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